molecular formula C8H8N4O2 B6298797 Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate CAS No. 2306272-96-6

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate

Cat. No. B6298797
CAS RN: 2306272-96-6
M. Wt: 192.17 g/mol
InChI Key: JTAZRCHRCYPFTE-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a chemical compound with the CAS Number: 2306272-96-6 . It has a molecular weight of 192.18 . The compound is a white to yellow solid .


Synthesis Analysis

The synthesis of Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate and its derivatives has been reported in several studies . These compounds have been synthesized as novel CDK2 targeting compounds . The synthesis involves the use of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Molecular Structure Analysis

The InChI code for Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is 1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12) . The compound’s structure includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring .


Physical And Chemical Properties Analysis

Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate is a white to yellow solid . It has a molecular weight of 192.18 .

Scientific Research Applications

Biomedical Applications

The pyrazolo[3,4-d]pyrimidine derivatives, including ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate, have been extensively studied for their potential biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Inhibition of Phosphodiesterase-5 (PDE5)

These compounds have shown promising results in inhibiting phosphodiesterase-5 (PDE5) . PDE5 inhibitors are used in the treatment of erectile dysfunction and pulmonary hypertension.

Modulation of the Human Adenosine Receptor

Pyrazolo[3,4-d]pyrimidine derivatives have been found to modulate the human adenosine receptor . This could have potential implications in the treatment of various neurological disorders.

Antimicrobial Activity

These compounds have demonstrated growth inhibition of Gram-positive bacteria . This suggests potential use in the development of new antimicrobial agents.

Memory Modulation

Research has indicated that these compounds may have effects on memory modulation . This could open up new avenues in the treatment of memory-related disorders.

Cancer Therapy

The pyrazolo[3,4-d]pyrimidine scaffold is widely recognized as one of the most desirable heterocycles for drug discovery, particularly in cancer therapy .

Antiparasitic and Antifungal Activities

Phenylpyrazolo[3,4-d]pyrimidine is known to possess various biological activities such as antiparasitic and antifungal activities .

Antiproliferative Activities

In addition to its antiparasitic and antifungal activities, phenylpyrazolo[3,4-d]pyrimidine also exhibits antiproliferative activities . This suggests its potential use in the development of novel anticancer agents.

Future Directions

The future directions for research on Ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate could involve further investigations into its potential as a CDK2 inhibitor . This could include studies on its cytotoxic activities against different cell lines , as well as its enzymatic inhibitory activity .

properties

IUPAC Name

ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2/c1-2-14-8(13)6-5-3-11-12-7(5)10-4-9-6/h3-4H,2H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAZRCHRCYPFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=NNC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrazolo[3,4-d]pyrimidine-4-carboxylate

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